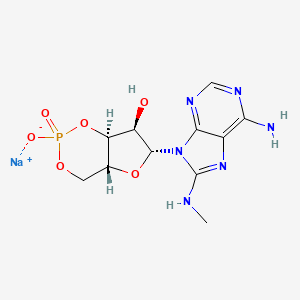

8-MA-cAMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H14N6NaO6P |

|---|---|

Poids moléculaire |

380.23 g/mol |

Nom IUPAC |

sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C11H15N6O6P.Na/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-6(18)7-4(22-10)2-21-24(19,20)23-7;/h3-4,6-7,10,18H,2H2,1H3,(H,13,16)(H,19,20)(H2,12,14,15);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

PYXGPPLPPUIPRE-MCDZGGTQSA-M |

SMILES isomérique |

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O)N.[Na+] |

SMILES canonique |

CNC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)[O-])O)N.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-cAMP in Neuronal Cells

A Note on Nomenclature: The term "8-MA-cAMP" is not a standard designation for a common cyclic AMP analog. This guide will focus on the well-characterized and widely used 8-substituted cAMP analog, 8-Bromo-cAMP (8-Br-cAMP) , which is likely the intended compound of interest. 8-Br-cAMP serves as a valuable tool for investigating the downstream effects of elevated intracellular cyclic adenosine monophosphate (cAMP) in neuronal cells. This document will also discuss other key cAMP analogs to provide a comprehensive understanding of the distinct signaling pathways they activate.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of cAMP signaling in the nervous system. It provides a detailed overview of the mechanism of action of 8-Br-cAMP, quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: PKA and Epac Pathways

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological responses in neurons, from synaptic transmission to gene expression.[1] Its primary downstream effectors are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3] 8-Br-cAMP is a cell-permeable analog of cAMP that is resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[4] This resistance allows for sustained activation of cAMP-dependent signaling pathways.

8-Br-cAMP is considered a non-selective activator, meaning it can activate both PKA and Epac.[2] This broad activity is useful for studying the overall effects of elevated cAMP but requires further pharmacological or genetic tools to dissect the specific contributions of the PKA and Epac pathways.

The PKA Pathway

Upon binding of 8-Br-cAMP, the regulatory subunits of PKA undergo a conformational change, releasing the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein targets on serine and threonine residues. In neurons, PKA targets include ion channels, synaptic proteins, and transcription factors, leading to changes in neuronal excitability, neurotransmitter release, and gene expression.

The Epac Pathway

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Binding of 8-Br-cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity. Activated, GTP-bound Rap1/2 can then initiate a cascade of downstream signaling events, including the activation of phospholipase C and mitogen-activated protein kinases (MAPKs), which are involved in processes such as cell adhesion, trafficking of cellular components, and regulation of gene expression.

Quantitative Data on the Effects of cAMP Analogs

The following tables summarize key quantitative data regarding the activation of cAMP signaling pathways by 8-Br-cAMP and other relevant analogs. It is important to note that the specific values can vary depending on the cell type and experimental conditions.

| Compound | Target | Action | EC50 / Ka | Cell Type / System | Reference |

| 8-Bromo-cAMP | PKA | Activator | Ka = 0.05 µM | In vitro | |

| 8-Bromo-cAMP | PKA & Epac | Activator | Biphasic EC50: 706 pM & 392 µM | Rat Spinal Cord Slices (Substance P release) | |

| 6-Bnz-cAMP | PKA | Selective Activator | EC50 = 0.50 pM | Rat Spinal Cord Slices (Substance P release) | |

| 8-pCPT-2'-O-Me-cAMP | Epac | Selective Activator | EC50 = 2.2 µM | In vitro (Epac1 activation) | |

| 8-pCPT-2'-O-Me-cAMP | Epac | Selective Activator | EC50 = 5.2 µM | Rat Spinal Cord Slices (Substance P release) |

Effects of 8-Bromo-cAMP on Neuronal Function

Neuronal Excitability and Ion Channel Modulation

8-Br-cAMP has been shown to modulate the activity of various ion channels in neurons, thereby altering their excitability. For example, in hippocampal neurons, 8-Br-cAMP can block opioid-activated voltage-gated potassium currents, suggesting a role for cAMP-dependent phosphorylation in regulating these channels. In cerebellar Purkinje neurons, 8-Br-cAMP mimics the β-adrenergic sensitization of GABA responses, indicating an enhancement of inhibitory neurotransmission through a cAMP-mediated mechanism.

Neurotransmitter Release

The cAMP signaling pathway is a key regulator of neurotransmitter release. Studies using 8-Br-cAMP and more selective analogs have demonstrated that both PKA and Epac pathways contribute to this process. For instance, in rat spinal cord slices, both PKA and Epac activation by cAMP analogs induce the release of substance P. The biphasic dose-response of 8-Br-cAMP in this system suggests that PKA is activated at very low concentrations, while Epac activation occurs at higher concentrations.

Gene Expression and Neuronal Differentiation

A critical long-term effect of elevated cAMP in neurons is the regulation of gene expression, which is fundamental for processes like neuronal differentiation, synaptic plasticity, and long-term memory. A primary target of the PKA pathway is the transcription factor cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. Treatment of neuroblastoma cells with 8-Br-cAMP has been shown to increase the expression of neuron-specific enolase (NSE) and induce a neuronal phenotype, indicating a role in neuronal differentiation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of 8-Bromo-cAMP in Neuronal Cells

Caption: Signaling pathways activated by 8-Bromo-cAMP in a neuronal cell.

General Experimental Workflow for Studying 8-Bromo-cAMP Effects

Caption: Experimental workflow for investigating the effects of 8-Bromo-cAMP.

Detailed Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Recording of Neuronal Response to 8-Bromo-cAMP

This protocol is adapted from standard electrophysiology procedures and is suitable for assessing the effects of 8-Br-cAMP on neuronal excitability.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. The solution should be bubbled with 95% O₂/5% CO₂.

-

Intracellular Solution: 130 mM K-gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH adjusted to 7.3 with KOH.

-

8-Bromo-cAMP Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water and store at -20°C.

-

Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.

Procedure:

-

Prepare neuronal cultures (e.g., primary hippocampal neurons on coverslips).

-

Place the coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Form a giga-ohm seal ( >1 GΩ) with the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate) in current-clamp mode, or ion channel currents in voltage-clamp mode.

-

Prepare the desired final concentration of 8-Br-cAMP by diluting the stock solution in aCSF.

-

Switch the perfusion to the aCSF containing 8-Br-cAMP.

-

Record the changes in neuronal activity during and after the application of 8-Br-cAMP.

-

Analyze the data to quantify changes in firing frequency, membrane potential, or ion channel current amplitude and kinetics.

Protocol for FRET-Based Imaging of Intracellular cAMP Levels

This protocol utilizes a genetically encoded FRET-based cAMP sensor to visualize changes in intracellular cAMP concentration in response to 8-Br-cAMP.

Materials:

-

Neuronal cells cultured on glass-bottom dishes.

-

FRET-based cAMP sensor plasmid (e.g., Epac-based sensor).

-

Transfection reagent (e.g., Lipofectamine).

-

Imaging medium (e.g., CO₂-independent medium).

-

Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores).

-

8-Bromo-cAMP stock solution.

Procedure:

-

Transfect the neuronal cells with the FRET-based cAMP sensor plasmid and allow for expression (typically 24-48 hours).

-

Replace the culture medium with imaging medium.

-

Mount the dish on the microscope stage, maintaining the cells at 37°C.

-

Acquire baseline FRET images by exciting the donor fluorophore and capturing emission from both the donor and acceptor fluorophores.

-

Add 8-Br-cAMP to the imaging medium at the desired final concentration.

-

Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.

-

Analyze the images by calculating the ratio of acceptor to donor fluorescence intensity in regions of interest (e.g., cell bodies, dendrites). An increase or decrease in this ratio (depending on the sensor design) indicates a change in intracellular cAMP concentration.

-

Calibrate the FRET signal to absolute cAMP concentrations using known standards if required.

Protocol for Quantitative Western Blot Analysis of CREB Phosphorylation

This protocol allows for the quantification of the phosphorylation of CREB at Serine 133, a key marker of PKA activation, in response to 8-Br-cAMP.

Materials:

-

Neuronal cell cultures.

-

8-Bromo-cAMP.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Treat neuronal cultures with 8-Br-cAMP for the desired duration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Conclusion

8-Bromo-cAMP is a powerful pharmacological tool for investigating the multifaceted roles of cAMP signaling in neuronal function. By activating both PKA and Epac pathways, it allows for the study of a wide range of downstream effects, from rapid modulation of ion channel activity to long-term changes in gene expression. For more specific investigations into the distinct roles of PKA and Epac, the use of selective activators such as 6-Bnz-cAMP and 8-pCPT-2'-O-Me-cAMP, respectively, is recommended. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of cAMP signaling in the nervous system.

References

- 1. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exchange protein activated by cAMP (Epac) mediates cAMP activation of p38 MAPK and modulation of Ca2+-dependent K+ channels in cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances: A Technical Guide to 8-MA-cAMP and cAMP

For Immediate Release

A Deep Dive into the Molecular Mechanisms and Practical Applications of Two Key Cyclic AMP Analogs

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous and pivotal second messenger, orchestrating a vast array of physiological processes. The scientific community's endeavor to dissect the complexities of cAMP-mediated pathways has led to the development of synthetic analogs, each with unique properties that allow for the targeted investigation of specific downstream effectors. Among these, 8-Methylamino-cAMP (8-MA-cAMP) has emerged as a valuable tool for researchers. This technical guide provides an in-depth exploration of the core differences between this compound and its parent molecule, cAMP, tailored for researchers, scientists, and professionals in drug development.

Chemical and Structural Distinctions

At the heart of their differential activities lies a subtle yet significant structural modification. Both molecules share the fundamental cAMP scaffold, consisting of an adenine base, a ribose sugar, and a cyclic phosphate group. The key distinction in this compound is the substitution of a hydrogen atom with a methylamino group (-NHCH₃) at the 8th position of the adenine ring.

This seemingly minor alteration has profound implications for the molecule's conformation and its interaction with the binding domains of its downstream targets. The presence of the methylamino group at the C8 position influences the glycosidic bond angle, favoring a syn conformation, which in turn dictates its selective interaction with specific cAMP-binding domains.

Differential Activation of Downstream Effectors: PKA vs. Epac

The primary functional divergence between cAMP and this compound lies in their selectivity for the two main families of cAMP effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

2.1. Protein Kinase A (PKA) Activation:

PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. Each R subunit contains two tandem cAMP-binding domains, designated A and B.

Crucially, this compound exhibits a marked selectivity for the B site of both Type I and Type II PKA regulatory subunits.[1][2] This site-selective binding makes this compound a powerful tool for studying the specific roles of the different cAMP-binding sites within the PKA holoenzyme. When used in conjunction with other analogs that show a preference for site A, it allows for the selective stimulation of PKA isozymes.[1][2]

2.2. Exchange Protein directly activated by cAMP (Epac) Activation:

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac possesses a single cAMP-binding domain (in Epac1) or two (a high- and a low-affinity site in Epac2). The existing body of research strongly indicates that this compound is a PKA-selective agonist with minimal to no significant activity on Epac. While cAMP readily activates both PKA and Epac, this compound's utility lies in its ability to preferentially engage the PKA signaling axis.

Quantitative Analysis: Binding Affinities and Activation Constants

The differential effects of this compound and cAMP can be quantified by examining their binding affinities (dissociation constant, Kd) and activation constants (Ka or EC50).

| Compound | Effector | Parameter | Value (µM) | Notes |

| cAMP | PKA (Holoenzyme) | Kd | ~2.9 | [3] |

| Epac1 | Kd | ~2.8 - 4 | ||

| Epac2 (High-affinity site) | Kd | ~1.2 | ||

| Epac2 (Low-affinity site) | Kd | ~87 | ||

| Epac1 | EC50 (for Rap1 activation) | ~30 | ||

| This compound | PKA (Type I & II, Site B) | - | Similar affinity to cAMP | |

| Epac1/2 | Kd / EC50 | Data not prominent in literature | Primarily characterized as a PKA-selective agonist. |

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and the experimental approaches to study them is crucial for a comprehensive understanding.

References

The Role of 8-MA-cAMP in the Cyclic AMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that governs a vast array of physiological processes, from gene expression and cell metabolism to apoptosis and cell differentiation.[1] The central mediator of this pathway, cAMP, exerts its effects primarily through two ubiquitously expressed intracellular receptors: protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2] The development of synthetic cAMP analogs has been instrumental in dissecting the distinct roles of these two key effectors. This technical guide provides an in-depth exploration of 8-methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a site-selective PKA agonist, and its utility in elucidating the intricacies of the cAMP signaling network.

The Cyclic AMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface. This interaction activates the associated heterotrimeric G protein, leading to the dissociation of its α-subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration triggers the activation of downstream effectors.

Protein Kinase A (PKA): PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of four cAMP molecules to the two regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C-subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity.[3]

Exchange Protein Directly Activated by cAMP (Epac): Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to promote the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.[2]

This compound: A Site-Selective PKA Activator

This compound is a synthetic analog of cAMP characterized by a methylamino group at the 8th position of the adenine ring. This modification confers upon the molecule a high degree of selectivity for the regulatory subunits of PKA, with a similar affinity for the B site of both type I and type II PKA.[4] This site selectivity makes this compound a valuable tool for researchers seeking to dissect the specific roles of different PKA isozymes. It is often used in conjunction with other cAMP analogs that exhibit a preference for site A to achieve selective stimulation of either PKA type I or type II.

Quantitative Data on cAMP Analogs

| Compound | Target | Parameter | Value (µM) | Reference |

| cAMP | PKA | Ka | 0.04 - 0.188 | |

| cAMP | Epac1 | EC50 | 30 | |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 | |

| N6-benzoyl-cAMP | PKA | Agonist | - | |

| N6-benzoyl-cAMP | Epac1 | Inefficient Activator | - |

Note: The lack of specific quantitative data for this compound highlights an area for future research to fully characterize its biochemical properties.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on PKA and Epac activity.

Protocol 1: In Vitro PKA Activity Assay (Colorimetric)

This protocol is adapted from commercially available PKA activity assay kits and can be used to determine the effect of this compound on PKA-mediated phosphorylation of a substrate peptide.

Materials:

-

Purified recombinant PKA holoenzyme

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Phospho-specific antibody against the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in the kinase reaction buffer.

-

Coat Plate: Coat the wells of a 96-well microplate with the PKA substrate peptide according to the manufacturer's instructions or a standard coating protocol. Wash the wells to remove unbound peptide.

-

Prepare Reactions: In separate wells, prepare the following reaction mixtures:

-

Negative Control: Kinase reaction buffer only.

-

Basal Activity: PKA holoenzyme in kinase reaction buffer.

-

This compound Treatment: PKA holoenzyme and varying concentrations of this compound in kinase reaction buffer.

-

Positive Control (cAMP): PKA holoenzyme and a saturating concentration of cAMP in kinase reaction buffer.

-

-

Initiate Reaction: Add ATP to all wells to initiate the phosphorylation reaction.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Detection:

-

Wash the wells to remove the reaction mixture.

-

Add the phospho-specific primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody and incubate.

-

Wash and add the TMB substrate.

-

Stop the color development with the stop solution.

-

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (negative control) from all readings. Plot the absorbance values against the concentration of this compound to determine the EC50.

Protocol 2: In Vitro Epac Activation Assay (Rap1 Pull-Down)

This protocol is a common method to assess the activation of Epac by measuring the amount of GTP-bound (active) Rap1. Since this compound is primarily a PKA agonist, it is expected to have minimal to no effect in this assay, which can be used to confirm its selectivity.

Materials:

-

Cell lysate containing Epac and Rap1

-

This compound stock solution

-

Positive control Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the Ras-binding domain of RalGDS, which specifically binds to GTP-bound Rap1) immobilized on glutathione-agarose beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Rap1 antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Prepare Lysates: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant.

-

Treatment: Incubate aliquots of the cell lysate with:

-

Vehicle Control: Solvent for this compound.

-

This compound: Varying concentrations of this compound.

-

Positive Control: A known Epac activator.

-

-

Pull-Down: Add the GST-RalGDS-RBD beads to each lysate sample. Incubate with gentle rocking to allow the binding of GTP-Rap1 to the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the band intensities to determine the relative amount of activated Rap1 in each sample. Compare the effect of this compound to the vehicle and positive controls.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic AMP-dependent protein kinase I: cyclic nucleotide binding, structural changes, and release of the catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Transcriptional Impact of 8-MA-cAMP: A Technical Guide for Researchers

An In-depth Examination of a Site-Selective PKA Agonist and its Influence on Gene Expression

This technical guide provides a comprehensive overview of the effects of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) on gene transcription. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound action, details relevant experimental protocols, and presents available data on the transcriptional consequences of activating the cAMP signaling pathway.

Introduction to this compound and the cAMP Signaling Pathway

This compound is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). It is characterized as a site-selective agonist for cAMP-dependent protein kinase (PKA), exhibiting a similar affinity for the 'B' site of both type I and type II PKA isoforms. This property allows for its use in conjunction with other analogs to selectively activate specific PKA isozymes.

The broader cAMP signaling pathway is a critical regulator of numerous cellular processes, including metabolism, cell growth and differentiation, and gene transcription.[1] The canonical pathway involves the activation of PKA, which then phosphorylates a host of downstream targets. A key substrate in the context of gene transcription is the cAMP response element-binding protein (CREB).[2] Phosphorylation of CREB at a conserved serine residue (Ser133) is a pivotal event that enables the recruitment of co-activators, such as CREB-binding protein (CBP) and p300, leading to the initiation of transcription of target genes containing cAMP response elements (CREs) in their promoters.[3]

Beyond the canonical PKA-CREB axis, cAMP can also exert its effects through the Exchange Protein Directly Activated by cAMP (Epac). While this guide focuses on the PKA-mediated effects of this compound, it is important for researchers to be aware of this alternative signaling branch.

Effects of PKA Activation on Gene Transcription

A seminal study by Zambon et al. (2005) using murine wild-type S49 lymphoma cells demonstrated that treatment with 8-CPT-cAMP for 24 hours altered the expression of approximately 4,500 out of roughly 13,600 unique genes.[4] This highlights the profound impact of sustained PKA activation on the global gene expression profile.

Quantitative Data on Gene Expression Changes Induced by a PKA-Selective cAMP Analog

The following tables summarize microarray data from the study by Zambon et al. (2005), showcasing the fold changes in the expression of key genes in response to treatment with 100 µM 8-CPT-cAMP in wild-type S49 lymphoma cells. This data serves as a representative example of the types of transcriptional changes that can be anticipated with this compound treatment.

Table 1: Upregulated Genes Following 8-CPT-cAMP Treatment

| Gene Symbol | Gene Name | Fold Change (2h) | Fold Change (6h) | Fold Change (24h) |

| Icer | Inducible cAMP early repressor | 15.6 | 10.3 | 4.5 |

| Per1 | Period circadian protein homolog 1 | 8.2 | 5.1 | 2.1 |

| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | 7.9 | 4.8 | 2.0 |

| Junb | JunB proto-oncogene | 4.3 | 3.1 | 1.8 |

| Fosl1 | Fos-like antigen 1 | 3.9 | 2.9 | 1.7 |

Data extracted from Zambon et al. (2005).[4]

Table 2: Downregulated Genes Following 8-CPT-cAMP Treatment

| Gene Symbol | Gene Name | Fold Change (2h) | Fold Change (6h) | Fold Change (24h) |

| Ccnb1 | Cyclin B1 | -1.8 | -2.9 | -4.5 |

| Cdc20 | Cell division cycle 20 homolog | -1.7 | -2.7 | -4.1 |

| Aurka | Aurora kinase A | -1.6 | -2.5 | -3.8 |

| Plk1 | Polo-like kinase 1 | -1.5 | -2.4 | -3.6 |

| Mcm family | Minichromosome maintenance complex components | ~ -1.5 | ~ -2.3 | ~ -3.5 |

Data extracted from Zambon et al. (2005).

Signaling Pathways and Experimental Workflows

Canonical cAMP/PKA Signaling Pathway Leading to Gene Transcription

The primary mechanism by which this compound is expected to influence gene transcription is through the activation of PKA and subsequent phosphorylation of CREB. The following diagram illustrates this key signaling cascade.

Caption: Canonical this compound/PKA signaling pathway.

Experimental Workflow for Assessing Gene Expression Changes

A typical workflow to investigate the effects of this compound on gene transcription involves cell culture, treatment, RNA extraction, and subsequent analysis using techniques like quantitative PCR (qPCR), microarray, or RNA sequencing (RNA-seq).

Caption: Workflow for gene expression analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying the effects of this compound on gene transcription. These protocols are based on established methods used for other cAMP analogs and can be adapted for this compound.

Cell Culture and Treatment

This protocol is adapted from Zambon et al. (2005) and is suitable for suspension cell lines.

-

Cell Culture: Culture cells (e.g., S49 lymphoma cells) in suspension in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated horse serum and 10 mM HEPES (pH 7.4) in a humidified atmosphere of 10% CO2 at 37°C.

-

Cell Seeding: Initiate cultures at a density of 4–5 × 10^5 cells/mL for RNA extraction.

-

Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Add the this compound stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM). An equivalent volume of the solvent should be added to control cultures.

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 6, and 24 hours) before harvesting for RNA isolation.

Total RNA Isolation

This is a general protocol for RNA isolation from cultured cells.

-

Cell Harvesting: Pellet suspension cells by centrifugation. For adherent cells, wash with PBS and lyse directly in the culture dish.

-

Lysis: Lyse the cells using a reagent such as TRIzol or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Homogenization: Ensure complete homogenization of the lysate, for example, by passing it through a fine-gauge needle.

-

RNA Purification: Follow the specific protocol for the chosen RNA isolation method (e.g., phenol-chloroform extraction followed by isopropanol precipitation for TRIzol, or on-column purification for kits).

-

DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Elution: Elute the purified RNA in RNase-free water.

-

Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (to determine the RNA Integrity Number, RIN). A RIN of >7 is generally recommended for downstream applications like microarray and RNA-seq.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for validating changes in the expression of specific target genes.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Primer Design: Design and validate qPCR primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the quantification cycle (Cq) values and calculate the relative gene expression using the ΔΔCq method, normalizing to the housekeeping gene(s).

Microarray Analysis

This is a generalized protocol for global gene expression profiling.

-

cDNA Synthesis and Labeling: Synthesize first-strand cDNA from total RNA. For two-color arrays, label the experimental and control cDNA with different fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: Hybridize the labeled cDNA to a microarray chip overnight in a hybridization chamber.

-

Washing: Wash the microarray chip to remove unbound labeled cDNA.

-

Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensity at each spot.

-

Data Extraction and Normalization: Extract the raw intensity data and perform normalization to correct for systematic biases.

-

Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control samples using appropriate statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.

CREB Phosphorylation Assay (Western Blot)

This protocol can be used to confirm the activation of the PKA-CREB signaling axis.

-

Cell Lysis: After treatment with this compound for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (Ser133). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB to confirm equal loading.

Conclusion and Future Directions

This compound serves as a valuable tool for investigating the PKA-dependent arm of the cAMP signaling pathway. While direct, large-scale gene expression profiling data for this specific analog is currently limited, the extensive research on other PKA-selective agonists provides a robust foundation for predicting its transcriptional effects. The activation of PKA by this compound is anticipated to induce significant changes in the expression of genes regulated by CREB and other PKA-responsive transcription factors.

For drug development professionals, understanding the transcriptional consequences of activating PKA is crucial for evaluating the therapeutic potential and off-target effects of compounds that modulate the cAMP pathway. Future research employing high-throughput sequencing technologies like RNA-seq will be invaluable for elucidating the complete and specific transcriptional signature of this compound, further refining our understanding of its cellular impact. The experimental protocols detailed in this guide provide a solid framework for conducting such investigations.

References

The Differential Role of 8-MA-cAMP in the Activation of Protein Kinase A Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a site-selective cAMP analog, in the differential activation of Protein Kinase A (PKA) isozymes I and II. This document outlines the quantitative aspects of this interaction, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Introduction to Protein Kinase A and its Isozymes

Cyclic AMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic AMP (cAMP).[1] PKA regulates a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation.[2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation of the active catalytic subunits, which can then phosphorylate their respective substrates.[1]

In mammals, there are two major types of PKA, designated as type I and type II, which are distinguished by their regulatory subunits (RI and RII, respectively).[3] Both RI and RII have two isoforms each (RIα, RIβ, RIIα, RIIβ), leading to a diversity of PKA holoenzymes with distinct biochemical properties and subcellular localizations. This isoform diversity allows for specific and localized signaling responses to cAMP.

Each regulatory subunit contains two tandem cAMP-binding domains, termed site A and site B. These sites exhibit cooperative binding to cAMP, and the binding of cAMP analogs with selectivity for these sites can be exploited to differentially activate PKA isozymes.

This compound: A Tool for Isozyme-Selective PKA Activation

This compound is a synthetic analog of cAMP characterized by a methylamino group at the C8 position of the adenine ring. This modification confers site-selectivity, with this compound showing a preference for the B site of both PKA type I and type II regulatory subunits. While it binds to site B of both isozymes with similar affinity, its true utility in research and drug development lies in its synergistic action with other cAMP analogs that exhibit a preference for site A. By using a combination of a site A-selective "priming" analog and a site B-selective "activating" analog like this compound, researchers can achieve highly selective activation of a specific PKA isozyme.

Quantitative Analysis of Analog Binding

| Analog | PKA Isozyme | Binding Site | Ka (µM) |

| 2-Cl-8-MA-cAMP | Type I | Site A | 6.7 |

| Site B | 0.04 | ||

| Type II | Site A | 0.72 | |

| Site B | 0.0095 |

Note: The data presented is for 2-Cl-8-MA-cAMP, a structural analog of this compound. This data is sourced from technical information provided by BIOLOG Life Science Institute. The lower Ka value for site B in both isozymes indicates a higher affinity of 2-Cl-8-MA-cAMP for this site.

Signaling Pathways and Experimental Workflows

PKA Activation Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This cAMP then activates PKA.

Canonical PKA signaling pathway.

Synergistic Activation of PKA Type I

This compound, with its preference for site B, can be used in conjunction with a site A-selective analog, such as 8-Piperidino-cAMP, to achieve synergistic and isozyme-selective activation of PKA type I.

Synergistic activation of PKA Type I.

Experimental Workflow for PKA Activity Assay

A common method to measure PKA activity involves the use of a specific peptide substrate, such as Kemptide, and detecting its phosphorylation.

Workflow for a PKA activity assay.

Detailed Experimental Protocols

Non-Radioactive PKA Activity Assay (PepTag® Assay)

This protocol is adapted from the PepTag® Assay for Non-Radioactive Detection of cAMP-Dependent Protein Kinase.

A. Materials:

-

PepTag® PKA Reaction 5X Buffer

-

PepTag® A1 Peptide (fluorescently labeled Kemptide)

-

PKA Activator 5X Solution (cAMP)

-

Purified PKA or cell lysate containing PKA

-

Nuclease-free water

-

80% glycerol

-

0.8% agarose gel in 50mM Tris-HCl (pH 8.0)

-

Electrophoresis system and power supply

-

Fluorescence imager

B. Protocol:

-

Prepare Reaction Mix: For each sample, combine the following in a microcentrifuge tube on ice:

-

5 µl PepTag® PKA Reaction 5X Buffer

-

5 µl PepTag® A1 Peptide

-

5 µl PKA Activator 5X Solution (or cAMP analogs of interest, e.g., this compound)

-

Water to a final volume of 25 µl (after adding enzyme).

-

-

Initiate Reaction: Add 5 µl of the PKA-containing sample to the reaction mix.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Stop Reaction: Stop the reaction by heating at 95°C for 10 minutes.

-

Prepare for Electrophoresis: Add 1 µl of 80% glycerol to each sample.

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run the electrophoresis at 100V for 15 minutes. The phosphorylated peptide will migrate towards the positive electrode, while the non-phosphorylated peptide will migrate towards the negative electrode.

-

Detection: Visualize the gel using a fluorescence imager. The amount of phosphorylation is proportional to the fluorescence intensity of the band corresponding to the phosphorylated peptide.

Fluorescence Anisotropy/Polarization Assay for PKA Activation

This protocol is based on the principles of fluorescence anisotropy to measure the dissociation of the PKA holoenzyme upon cAMP analog binding.

A. Materials:

-

Purified PKA holoenzyme (Type I or Type II)

-

Fluorescently labeled PKA inhibitor peptide (e.g., f-IP20)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

-

cAMP analogs (e.g., this compound)

-

Microplate reader with fluorescence polarization capabilities

B. Protocol:

-

Prepare Reagents: Prepare serial dilutions of the cAMP analogs in the assay buffer. Prepare a solution of the PKA holoenzyme and the fluorescently labeled inhibitor peptide in the assay buffer.

-

Assay Setup: In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to each well.

-

Add Analogs: Add the serial dilutions of the cAMP analogs to the wells. Include control wells with no analog.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The binding of cAMP analogs to the PKA regulatory subunits causes the dissociation of the catalytic subunits. The released catalytic subunits then bind to the fluorescently labeled inhibitor peptide, causing an increase in its molecular weight and thus an increase in fluorescence polarization. Plot the change in fluorescence polarization as a function of the analog concentration to determine the EC50 for activation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of cAMP analogs to PKA regulatory subunits.

A. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified PKA regulatory subunits (RI or RII)

-

cAMP analogs (e.g., this compound)

-

Running buffer (e.g., HBS-EP+)

B. Protocol:

-

Immobilization: Immobilize the PKA regulatory subunit onto the sensor chip surface via amine coupling.

-

Binding Analysis: Inject a series of concentrations of the cAMP analog over the sensor surface and monitor the change in the SPR signal (response units, RU).

-

Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a low pH buffer) to remove the bound analog.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound serves as a valuable molecular tool for the differential investigation of PKA isozymes. Its selectivity for the B site of the regulatory subunits, particularly when used in synergy with site A-selective analogs, allows for the targeted activation of either PKA type I or type II. The experimental protocols detailed in this guide provide robust methods for quantifying the effects of this compound and other cAMP analogs on PKA activity and binding. A thorough understanding of these techniques and the underlying principles of PKA isozyme function is essential for researchers and professionals in the fields of cell signaling and drug development aiming to modulate PKA activity with precision.

References

- 1. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cAMP-dependent protein kinases and cAMP signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]

Preliminary Studies on 8-MA-cAMP in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-MA-cAMP), also commonly referred to as 8-pCPT-2'-O-Me-cAMP, is a crucial research tool in the study of cyclic AMP (cAMP) signaling pathways. As a selective activator of Exchange protein directly activated by cAMP (Epac), it allows for the specific investigation of Epac-mediated effects, distinct from those mediated by Protein Kinase A (PKA), the other major downstream effector of cAMP.[1][2] This guide provides a summary of preliminary research on the effects of this compound in various cancer cell lines, focusing on its mechanism of action, effects on cell proliferation and apoptosis, and the signaling pathways involved. While research on this compound in oncology is not as extensive as that for other cAMP analogs like 8-Cl-cAMP, existing studies point to its potential as a modulator of cancer cell behavior.

Core Concepts: The cAMP/Epac Signaling Axis

Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes, including growth, differentiation, and apoptosis.[3][4] Its effects are primarily mediated through two downstream targets: PKA and Epac.[5] The development of Epac-selective cAMP analogs, such as this compound, has been instrumental in dissecting the specific roles of the Epac pathway in various physiological and pathological conditions, including cancer.

The Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon activation by cAMP, Epac proteins promote the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades. These pathways have been implicated in a variety of cellular functions relevant to cancer, such as cell adhesion, migration, and proliferation.

Quantitative Data from In Vitro Studies

The following tables summarize the observed effects of this compound in different cancer cell lines. It is important to note that the effects of Epac activation can be highly cell-type and context-dependent.

Table 1: Effects of this compound on Cancer Cell Proliferation and Growth

| Cell Line | Cancer Type | Effect of this compound | Concentration | Observations |

| WM115 | Primary Melanoma | No effect on growth | Not specified | Suggests that in primary melanoma cells, Epac signaling may be maximally activated independent of exogenous cAMP levels. |

| WM165-1 | Lymph Node Metastatic Melanoma | Growth inhibition | Not specified | In contrast to primary melanoma cells, metastatic cells showed sensitivity to cAMP analogs. |

| MRA5, MRA6 | Metastatic Melanoma | Growth inhibition | Not specified | Similar to LNM cells, metastatic melanoma cell growth was inhibited. |

| H1299 | Non-Small Cell Lung Cancer | Increased HDAC8 protein levels | 20 µM | This effect was shown to be Epac2-dependent and was mimicked by the Epac-selective agonist. |

| Pancreatic Cancer Cells | Pancreatic Cancer | Decreased cell migration | Not specified | Pharmacological inhibition of Epac significantly decreased migration. |

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the particular assay being performed. However, general methodologies for studying the effects of this compound on cancer cell lines are outlined below.

Cell Viability and Proliferation Assays (e.g., MTT or CCK-8 Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO). A cell-permeable form, 8-pCPT-2'-O-Me-cAMP-AM, is often used to ensure intracellular activity.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: The MTT or CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The results are then used to calculate cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Components

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated ERK, Akt, or total levels of Epac, Rap1, etc.).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The activation of Epac by this compound can trigger several downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in cancer.

Epac-Rap1 Signaling Pathway

Caption: General overview of the Epac-Rap1 signaling cascade initiated by this compound.

Crosstalk between Epac and other Signaling Pathways in Cancer

Caption: Interaction of the Epac pathway with MAPK and PI3K/Akt signaling in cancer cells.

Conclusion and Future Directions

The preliminary studies on this compound in cancer cell lines highlight the complex and often cell-type-specific role of the Epac signaling pathway in cancer biology. While some studies suggest that Epac activation can inhibit the growth and migration of certain cancer cells, others indicate a pro-proliferative or pro-survival role. This context-dependent nature underscores the importance of further research to elucidate the precise mechanisms of Epac signaling in different cancer types.

Future studies should aim to:

-

Conduct broader screenings of this compound across a more extensive panel of cancer cell lines to identify sensitive and resistant phenotypes.

-

Investigate the long-term effects of Epac activation on tumor growth and metastasis in vivo using animal models.

-

Explore the potential of targeting the Epac pathway, either through agonists like this compound or selective inhibitors, as a novel therapeutic strategy in oncology.

The continued use of selective tools like this compound will be invaluable in unraveling the intricate role of Epac in cancer and in the development of targeted therapies.

References

- 1. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Understanding the Cell Permeability of 8-MA-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Principles of cAMP Analog Cell Permeability

The parent molecule, cAMP, is inherently membrane-impermeable due to its hydrophilic nature. To overcome this limitation, synthetic analogs like 8-MA-cAMP are designed with modifications that increase their lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane, allowing the molecule to reach the cytoplasm and activate its intracellular targets.[1] The primary mechanism of entry for these analogs is believed to be passive transport, driven by the concentration gradient between the extracellular and intracellular environments.[2][3]

Quantitative Data on Related cAMP Analogs

While specific permeability coefficients for this compound are not published, data from studies on structurally similar 8-substituted cAMP analogs provide a valuable benchmark for estimating its potential intracellular accumulation. The following table summarizes key quantitative findings for 8-Bromo-cAMP, a widely studied analog.

| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |

| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Demonstrates modest membrane permeability, leading to relatively low intracellular concentrations.[1] |

It is important to note that the permeability of this compound may differ from that of 8-Bromo-cAMP due to the specific properties of the methylamino group at the 8-position.

Experimental Protocols for Assessing Cell Permeability

Several established methods can be employed to quantify the cell permeability of cAMP analogs like this compound.

High-Performance Liquid Chromatography (HPLC)

This method provides a direct and robust means of measuring the intracellular concentration of the analog.

Protocol Outline:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to confluence.

-

Incubation: Treat the cells with a known concentration of this compound for a specific duration.

-

Cell Lysis and Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog.

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or addition of perchloric acid).

-

Centrifuge the lysate to pellet cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular components.

-

If necessary, perform a solid-phase extraction to desalt and purify the sample.

-

Lyophilize the purified extract.

-

-

HPLC Analysis:

-

Reconstitute the sample in a suitable mobile phase.

-

Inject the sample into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18).

-

Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.

-

Transendothelial/Transepithelial Electrical Resistance (TEER)

This technique is particularly useful for assessing the permeability of cell monolayers, such as endothelial or epithelial barriers. A decrease in TEER is indicative of increased permeability.

Protocol Outline:

-

Cell Culture on Transwell Inserts: Seed endothelial or epithelial cells on microporous membrane inserts (Transwells) and culture until a confluent monolayer is formed.

-

TEER Measurement:

-

Use a voltohmmeter with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.

-

Record baseline TEER values.

-

-

Treatment: Add this compound to the apical or basolateral chamber of the Transwell.

-

Time-Course Measurement: Measure TEER at various time points after the addition of the analog to monitor changes in monolayer permeability.

Signaling Pathways of this compound

This compound is designed to act as a selective agonist for Protein Kinase A (PKA).[4] PKA is a key enzyme in the cAMP signaling pathway, which plays a crucial role in regulating a multitude of cellular processes.

The cAMP/PKA Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. The subsequent steps are as follows:

-

PKA Activation: In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP (or an analog like this compound) to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.

-

Substrate Phosphorylation: The freed catalytic subunits can then phosphorylate a wide array of downstream protein substrates on serine and threonine residues.

-

Cellular Response: The phosphorylation of these target proteins alters their activity, leading to a diverse range of cellular responses, including changes in gene expression, metabolism, and cell proliferation.

Signaling pathway of this compound via PKA activation.

Experimental and Logical Workflow Diagrams

General Workflow for Assessing Permeability and Activity

The following diagram illustrates a typical workflow for investigating the cell permeability and biological activity of this compound.

Experimental workflow for this compound permeability and activity.

Conclusion

While direct experimental data on the cell permeability of this compound is currently lacking, its structural characteristics strongly suggest that it enters cells via passive diffusion, similar to other 8-substituted cAMP analogs. The provided experimental protocols offer robust methods for quantifying its intracellular accumulation and functional effects. Understanding the cell permeability of this compound is essential for the accurate interpretation of experimental results and for its effective application in delineating the intricate roles of PKA signaling in cellular physiology and disease. Further studies are warranted to directly measure the permeability of this compound in various cell types to provide a more precise understanding of its intracellular bioavailability.

References

The Dual Role of 8-MA-cAMP in Cellular Regulation: A Technical Guide to its Impact on Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The diverse effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The development of site-selective cAMP analogs has provided invaluable tools to dissect the distinct and overlapping functions of these pathways. This technical guide focuses on 8-Methylamino-cAMP (8-MA-cAMP), a site-selective cAMP analog with a preference for the B site of both type I and type II PKA. This document provides an in-depth analysis of this compound's mechanism of action and its impact on cell proliferation and differentiation, supported by quantitative data from studies on related cAMP analogs, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: The cAMP Signaling Nexus

The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs). Upon elevation, cAMP binds to its effector proteins, initiating downstream signaling cascades.

-

Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits leads to the dissociation and activation of the C subunits, which then phosphorylate a wide array of substrate proteins, regulating their activity. There are two major isoforms of PKA, type I (PKA-I) and type II (PKA-II), which differ in their regulatory subunits and exhibit distinct biochemical properties and subcellular localizations.

-

Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream effectors.

The balance between PKA and Epac activation is crucial in determining the cellular response to cAMP signaling.

This compound: A Site-Selective PKA Agonist

This compound is a synthetic analog of cAMP characterized by a methylamino group at the C8 position of the adenine ring. This modification confers selectivity for the regulatory subunits of PKA, with a similar affinity for the B site of both PKA-I and PKA-II.[1][2] This property makes this compound a valuable tool for studying the specific roles of PKA in cellular processes. It is often used in conjunction with other site-selective cAMP analogs that show a preference for site A of the PKA regulatory subunits to achieve synergistic and isoform-selective activation of PKA.[1][2]

Impact on Cell Proliferation

Quantitative Data on the Anti-Proliferative Effects of cAMP Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 8-Cl-cAMP in various cancer cell lines. It is important to note that these values are for 8-Cl-cAMP and serve as an illustrative example of the anti-proliferative potential of C8-substituted cAMP analogs. The actual IC50 for this compound may vary.

| Cell Line | Cancer Type | 8-Cl-cAMP IC50 (µM) | Reference |

| ARO | Thyroid Carcinoma | 2.3 - 13.6 | |

| NPA | Thyroid Carcinoma | 2.3 - 13.6 | |

| WRO | Thyroid Carcinoma | 2.3 - 13.6 | |

| U87 MG | Human Glioma | 2.5 | |

| SK-N-SH | Human Neuroblastoma | 8.2 | |

| NCI-H460 | Lung Cancer | Not specified, significant inhibition at 2.5 µM | |

| CLL | Chronic Lymphocytic Leukemia | 117.0 (LC90) | |

| NHL | Non-Hodgkin's Lymphoma | 140.0 (LC90) | |

| AML | Acute Myeloid Leukemia | 24.3 (LC90) |

Note: LC90 refers to the lethal concentration for 90% of the cells.

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of cAMP analogs are multifaceted and can involve:

-

Cell Cycle Arrest: Activation of the cAMP/PKA pathway can lead to cell cycle arrest, often in the G1 phase. This is associated with changes in the expression of cell cycle regulatory proteins.

-

Induction of Apoptosis: In many cancer cell types, cAMP analogs can induce programmed cell death (apoptosis). This can be mediated through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Inhibition of Mitogenic Signaling Pathways: PKA activation can antagonize pro-proliferative signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway.

Impact on Cell Differentiation

cAMP signaling is a critical regulator of cell differentiation in various lineages, including neuronal, adipogenic, and osteogenic differentiation.

Neuronal Differentiation

Elevation of intracellular cAMP is a well-established method to induce neuronal differentiation in mesenchymal stem cells (MSCs) and neural progenitor cells (NPCs).

-

Morphological Changes: cAMP induces neuron-like morphology, characterized by cell body shrinkage and the extension of neurite-like processes.

-

Expression of Neuronal Markers: Treatment with cAMP-elevating agents leads to the increased expression of neuronal markers such as neuron-specific enolase (NSE), neurofilament-200 (NF200), and MAP2.

While specific quantitative data for this compound is limited, studies using other cAMP analogs demonstrate a significant increase in the percentage of differentiated neurons. For instance, treatment of neural stem/progenitor cells with dibutyryl-cAMP (dbcAMP) for 7 days resulted in a significant increase in the percentage of βIII-tubulin positive neurons from 7±3% to 54±5%.

Adipocyte Differentiation

The role of cAMP in adipogenesis is complex and involves the synergistic action of both PKA and Epac pathways.

-

PKA-Epac Synergy: While selective activation of PKA alone is often insufficient to induce adipogenesis, the combined activation of both PKA and Epac pathways strongly promotes the differentiation of preadipocytes into mature adipocytes. This synergy is crucial for the expression of key adipogenic transcription factors like PPARγ and C/EBPα.

-

Regulation of Adipogenic Genes: The combined activation of PKA and Epac leads to a significant upregulation of adipocyte marker genes. For example, in 3T3-L1 preadipocytes, the combination of a PKA-activating analog (6-MB-cAMP) and an Epac-activating analog (8-pCPT-2'-O-Me-cAMP) leads to a strong induction of PPARγ2, LXRα, C/EBPα, and aP2 expression, which is not observed with either analog alone.

Osteoblast Differentiation

The cAMP signaling pathway also plays a significant role in osteoblast differentiation.

-

Induction of Osteoblastic Markers: Treatment of calcifying vascular cells with cAMP-elevating agents induces an osteoblast-like phenotype, characterized by enhanced alkaline phosphatase (ALP) activity and increased type I procollagen production.

-

Regulation of Gene Expression: cAMP signaling can modulate the expression of key osteogenic genes. However, the effect can be stage-dependent. For instance, in adipose-derived mesenchymal stem cells, cAMP upregulation at the early stages of osteogenic differentiation can downregulate the expression of early osteogenic markers like RUNX2 and Osterix, while in later stages, it can lead to increased osteocalcin production and mineralization.

Signaling Pathways

The effects of this compound on cell proliferation and differentiation are mediated through the activation of the PKA signaling pathway, which in turn modulates a complex network of downstream effectors.

PKA Signaling Pathway

The canonical PKA signaling pathway activated by this compound is depicted below.

Interplay with Other Signaling Pathways

The PKA pathway does not operate in isolation. It cross-talks with other major signaling cascades to fine-tune cellular responses.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on cell proliferation and differentiation. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Proliferation Assay (CCK-8)

This protocol outlines a colorimetric assay to determine cell viability and proliferation.

Detailed Steps:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Differentiation Assay (General Protocol)

This protocol provides a general framework for assessing cell differentiation. The specific markers and methods will vary depending on the cell lineage being studied.

Key Steps:

-

Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency.

-

Differentiation Induction: Replace the growth medium with a differentiation medium containing this compound at the desired concentration. Depending on the cell type, other inducing agents may be required.

-

Culture Period: Culture the cells for a period sufficient to allow for differentiation, with regular media changes.

-

Analysis of Differentiation: Assess the extent of differentiation using a combination of methods:

-

Morphological Analysis: Observe changes in cell shape and structure using phase-contrast or fluorescence microscopy.

-

Gene Expression Analysis: Quantify the mRNA levels of lineage-specific marker genes using quantitative real-time PCR (qPCR) or RNA sequencing.

-

Protein Expression Analysis: Detect the expression of differentiation-specific proteins using Western blotting or immunofluorescence staining.

-

Functional Assays: Perform assays to measure the functional activity of the differentiated cells (e.g., alkaline phosphatase activity for osteoblasts, Oil Red O staining for adipocytes).

-

Conclusion and Future Directions

This compound serves as a potent tool for investigating the PKA-mediated effects of cAMP signaling on fundamental cellular processes. While the existing literature on related C8-substituted cAMP analogs strongly suggests that this compound possesses significant anti-proliferative and pro-differentiative properties, further research is warranted to establish its specific dose-response relationships and efficacy in various cell types. Future studies should focus on generating comprehensive quantitative data for this compound to fully elucidate its therapeutic potential in cancer and regenerative medicine. The synergistic application of this compound with other signaling modulators, particularly Epac agonists and phosphodiesterase inhibitors, represents a promising avenue for developing novel and highly targeted therapeutic strategies.

References

Unveiling the Cellular Roles of 8-Substituted cAMP Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the basic research applications of 8-substituted adenosine-3',5'-cyclic monophosphate (cAMP) analogs in cellular biology. While the specific analog 8-methoxyadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is not extensively characterized in publicly available literature, this guide will focus on the principles and applications of closely related and well-studied 8-substituted cAMP analogs. These analogs are invaluable chemical tools for dissecting the complex and multifaceted signaling pathways regulated by the ubiquitous second messenger, cAMP.

Core Concepts: cAMP Signaling and the Rationale for Analogs

Cyclic AMP is a critical intracellular second messenger that mediates a vast array of physiological processes, from gene transcription and cell proliferation to apoptosis and hormone secretion.[1][2] Its primary downstream effectors are Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[3][4] The development of synthetic cAMP analogs with modifications at the C8 position of the adenine ring has been instrumental in differentiating the distinct roles of PKA and Epac in cellular signaling. These modifications can alter the analog's affinity and selectivity for these effector proteins, as well as its susceptibility to degradation by phosphodiesterases (PDEs).

Mechanism of Action of 8-Substituted cAMP Analogs

The substitution at the 8-position of the adenine ring significantly influences the analog's interaction with the cAMP-binding domains of PKA and Epac.

-

PKA Activation: PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[5] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. 8-substituted analogs can act as potent PKA activators. For instance, 8-Chloro-cAMP (8-Cl-cAMP) has been shown to activate PKA and induce apoptosis in various cancer cell lines. However, it's important to note that some effects of 8-Cl-cAMP are PKA-independent and may be mediated by its metabolite, 8-chloro-adenosine.

-

Epac Activation: Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that relieves autoinhibition and allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation. Certain 8-substituted cAMP analogs, particularly those with additional modifications at the 2'-hydroxyl group of the ribose, exhibit high selectivity for Epac over PKA. A prime example is 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), which is a potent and selective Epac activator.

Quantitative Data on 8-Substituted cAMP Analogs

The following tables summarize key quantitative data for commonly used 8-substituted cAMP analogs. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.

| Analog | Target | Action | Cell Type/System | IC50/EC50 | Reference(s) |

| 8-Cl-cAMP | PKA (and other targets) | Activator (induces apoptosis) | ARO, NPA, WRO cancer cells | IC50: 2.3 - 13.6 µM | |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | Activator (Rap1 activation) | In vitro | EC50: 2.2 µM |

| Analog | PKA Isoform Selectivity | Fold Selectivity (RIα vs. RIIβ) | Reference(s) |

| C8-substituted analogs | RIα selective | Varies | |

| N6-substituted analogs | RIIβ selective | Varies |

Experimental Protocols